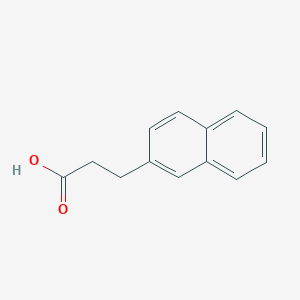
3-(Naphthalen-2-yl)propanoic acid
説明
“3-(Naphthalen-2-yl)propanoic acid” is a phenolic compound . It has a molecular formula of C13H12O2 and a molecular weight of 200.23 . It is also known by the alternate name "2-naphthalenepropanoic acid" .
Synthesis Analysis
A study found that 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (KOK1169/AONP), a derivative of “3-(Naphthalen-2-yl)propanoic acid”, was synthesized from l-α-aminooxy-phenylpropionic acid (AOPP) . The aminooxy and carboxy groups of the compounds were essential for inhibition of TAA1 in vitro .
Molecular Structure Analysis
The InChI code for “3-(Naphthalen-2-yl)propanoic acid” is InChI=1S/C13H12O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-5,7,9H,6,8H2,(H,14,15) . The Canonical SMILES is C1=CC=C2C=C(C=CC2=C1)CCC(=O)O .
Physical And Chemical Properties Analysis
“3-(Naphthalen-2-yl)propanoic acid” has a molecular weight of 200.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 3 . The Exact Mass is 200.083729621 g/mol and the Monoisotopic Mass is also 200.083729621 g/mol . The Topological Polar Surface Area is 37.3 Ų .
科学的研究の応用
Pharmaceutical Research Pain and Inflammation Management
Compounds similar to 3-(Naphthalen-2-yl)propanoic acid, such as Naproxen, are used in the treatment of pain, joint swelling, and symptoms of arthritis. They work by blocking the action of cyclooxygenase (COX), which is involved in the production of prostaglandins that cause pain and inflammation .
Antifungal Applications Candida albicans Inhibition
Derivatives of propionic acid have been found to inhibit the growth of yeast-like fungi Candida albicans at certain concentrations. This suggests potential antifungal applications for 3-(Naphthalen-2-yl)propanoic acid in medical research .
Proteomics Research Molecular Studies
The compound is available for purchase for proteomics research, indicating its use in molecular studies related to proteins and peptides. The specific applications in proteomics would require further investigation .
Plant Biology Auxin-Deficient Phenotypes
Aminooxy-naphthylpropionic acid derivatives, which are structurally related to 3-(Naphthalen-2-yl)propanoic acid, have been shown to induce auxin-deficient phenotypes in Arabidopsis seedlings. This suggests a potential application in plant biology research for studying plant growth and development .
将来の方向性
Research on “3-(Naphthalen-2-yl)propanoic acid” and its derivatives is ongoing. One study found that 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (KOK1169/AONP), a derivative of this compound, showed promising results as an inhibitor of auxin biosynthesis . Another study found that novel 2-amino-3-(naphth-2-yl)propanoic acid derivatives showed potential as potent inhibitors of platelet aggregation . These findings suggest that “3-(Naphthalen-2-yl)propanoic acid” and its derivatives may have potential applications in various fields, including plant biology and medicine .
作用機序
Target of Action
The primary target of 3-(Naphthalen-2-yl)propanoic acid is the TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1) . TAA1 is an enzyme involved in the biosynthesis of auxin, a plant hormone that plays a crucial role in the regulation of plant growth and development .
Mode of Action
3-(Naphthalen-2-yl)propanoic acid interacts with TAA1, inhibiting its activity . The aminooxy and carboxy groups of the compound are essential for this inhibition . Docking simulation analysis has revealed that the inhibitory activity of the compound is correlated with its binding energy with TAA1 .
Biochemical Pathways
The inhibition of TAA1 by 3-(Naphthalen-2-yl)propanoic acid affects the biosynthesis of auxin . This results in a decrease in the endogenous indole-3-acetic acid (IAA) content in Arabidopsis seedlings . IAA is a major form of auxin, and its reduction leads to disruptions in various auxin-regulated processes.
Pharmacokinetics
The compound’s ability to decrease the endogenous iaa content in arabidopsis seedlings upon application suggests that it is bioavailable and can be metabolized by the plant .
Result of Action
The action of 3-(Naphthalen-2-yl)propanoic acid leads to a decrease in the endogenous IAA content in Arabidopsis seedlings . This results in typical auxin-deficient phenotypes, which can be reversed by the application of exogenous IAA .
特性
IUPAC Name |
3-naphthalen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-5,7,9H,6,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOYTDIICIICBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285893 | |
| Record name | 3-(naphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-2-yl)propanoic acid | |
CAS RN |
21658-35-5 | |
| Record name | 2-Naphthalenepropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(naphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the introduction of an aminooxy group to 3-(naphthalen-2-yl)propanoic acid affect its biological activity?
A1: Introducing an aminooxy group to the alpha position of 3-(naphthalen-2-yl)propanoic acid creates a potent inhibitor of TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1) []. This enzyme plays a crucial role in auxin biosynthesis in plants. The resulting compound, 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (KOK1169/AONP), exhibits strong inhibitory activity against TAA1 both in vitro and in vivo, leading to reduced endogenous indole-3-acetic acid (IAA) levels in Arabidopsis seedlings []. This ultimately results in auxin-deficient phenotypes in the plants [].
Q2: What structural features of 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid derivatives are essential for their inhibitory activity against TAA1?
A2: Research suggests that both the aminooxy and carboxy groups within these compounds are crucial for their inhibitory activity against TAA1 []. Docking simulations further revealed a correlation between the inhibitory activity of these compounds and their binding energy with TAA1 []. This highlights the importance of these specific functional groups in mediating interactions with the target enzyme.
Q3: Beyond its use in plant biology research, are there other applications for deuterium-labeled 3-(naphthalen-2-yl)propanoic acid?
A3: While the provided research focuses on plant biology, a deuterium-labeled analog of 3-(naphthalen-2-yl)propanoic acid, specifically deuterated degarelix acetate, serves as a valuable tool in clinical studies []. Degarelix acetate, a third-generation gonadotropin-releasing hormone receptor antagonist, shows promise in treating androgen-related diseases []. The deuterium-labeled version acts as an internal standard, enabling accurate quantification and analysis of degarelix acetate in biological samples during clinical trials [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



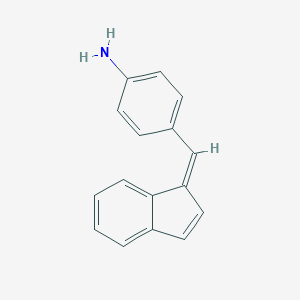

![1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine](/img/structure/B182644.png)

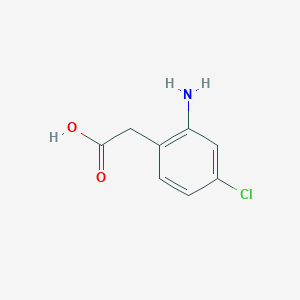
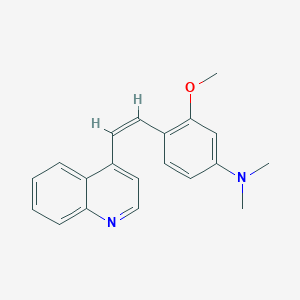
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide](/img/structure/B182649.png)
![N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide](/img/structure/B182654.png)
![4-[(E)-2-quinolin-6-ylethenyl]aniline](/img/structure/B182657.png)
![5-Ethylbenzo[d]oxazol-2(3H)-one](/img/structure/B182658.png)
![1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline](/img/structure/B182659.png)
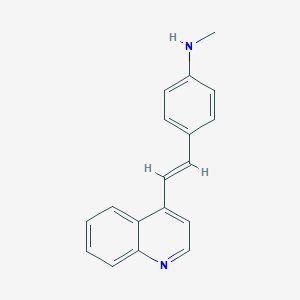
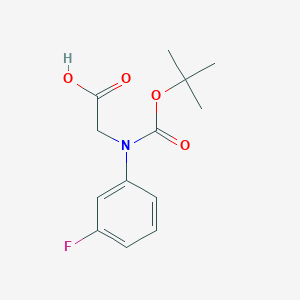
![4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B182666.png)